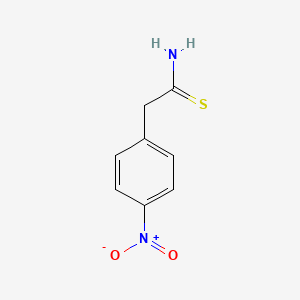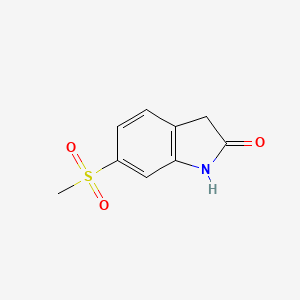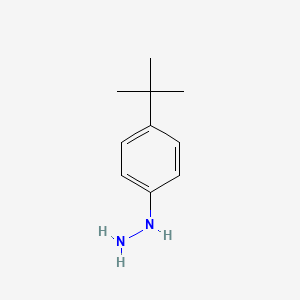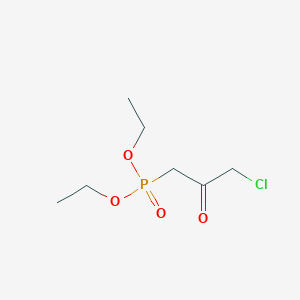
2-(4-Nitrophenyl)ethanethioamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Application Summary : These derivatives are studied for their potential antimicrobial and anticancer activities .
- Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against human breast adenocarcinoma cancer cell line (MCF7) .
- Results : Compounds d1, d2, and d3 showed promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
- Application Summary : This compound is synthesized using a SO3H-functionalized ionic liquid catalyst in a Pickering-emulsion-based packed-bed microreactor .
- Methods of Application : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles and used for the synthesis .
- Results : The process exhibited high reaction activity and product selectivity. The yield was higher (90%) compared to a liquid–liquid slug-flow microreactor and batch reactor .
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
2,2′-(4-Nitrophenyl) Dipyrromethane
- Application Summary : “2-(4-Nitrophenyl)ethanethioamide” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source. However, proteomics typically involves the large-scale study of proteins, particularly their structures and functions .
- Results : The specific results or outcomes obtained from the use of “2-(4-Nitrophenyl)ethanethioamide” in proteomics research are not provided in the source .
- Application Summary : A colorimetric method has been developed to screen transaminases using “2-(4-Nitrophenyl)ethanethioamide” as an amine donor .
- Methods of Application : The compound is converted into the corresponding aldehyde and subsequent basic work-up and deprotonation would give a highly conjugated structure with absorbance in the UV region .
- Results : This method provides a rapid, sensitive assay for the high-throughput screening of transaminases in liquid or solid-phase .
Proteomics Research
High-Throughput Screening of Transaminases
- Application Summary : “2-(4-Nitrophenyl)ethanethioamide” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source. However, proteomics typically involves the large-scale study of proteins, particularly their structures and functions .
- Results : The specific results or outcomes obtained from the use of “2-(4-Nitrophenyl)ethanethioamide” in proteomics research are not provided in the source .
- Application Summary : A colorimetric method has been developed to screen transaminases using “2-(4-Nitrophenyl)ethanethioamide” as an amine donor .
- Methods of Application : The compound is converted into the corresponding aldehyde and subsequent basic work-up and deprotonation would give a highly conjugated structure with absorbance in the UV region .
- Results : This method provides a rapid, sensitive assay for the high-throughput screening of transaminases in liquid or solid-phase .
Proteomics Research
High-Throughput Screening of Transaminases
Propriétés
IUPAC Name |
2-(4-nitrophenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDKSXYIORROEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380481 | |
| Record name | 2-(4-nitrophenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)ethanethioamide | |
CAS RN |
76254-70-1 | |
| Record name | 2-(4-nitrophenyl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















